molecular formula C26H29NO5 B1245161 (1S,13Z,17R,18R)-9-hydroxy-4,5-dimethoxy-16-oxa-23-azapentacyclo[15.7.1.18,12.02,7.018,23]hexacosa-2,4,6,8,10,12(26),13-heptaen-15-one

(1S,13Z,17R,18R)-9-hydroxy-4,5-dimethoxy-16-oxa-23-azapentacyclo[15.7.1.18,12.02,7.018,23]hexacosa-2,4,6,8,10,12(26),13-heptaen-15-one

Cat. No. B1245161
M. Wt: 435.5 g/mol
InChI Key: UBSAECZDGDZVCX-CZRXUGQMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cryogenine is a member of quinolizidines.

Scientific Research Applications

Antitumor Activity

4-oxa-1-azabicyclo[3.2.0]heptan-7-one derivatives, closely related to the compound , have shown potential as antitumor agents. Specific derivatives exhibited varying degrees of antitumor activity in vitro, particularly against P388 and KB cells. They also demonstrated significant inhibition of in vivo tumor growth in mice, depending on the compound and tumor cell lines used (Singh & Micetich, 2003)(Singh & Micetich, 2003).

Crystal Structure Analysis

Compounds structurally similar to the specified chemical have been studied for their crystal structures. For example, the crystal structure of a macrocyclic compound obtained through a Petrenko–Kritchenko condensation process was analyzed, revealing insights into the molecular configurations of such complex structures (Nguyen et al., 2017)(Nguyen et al., 2017).

Basicity Properties and Water Cryptate Formation

Research on oxa-aza macrobicyclic receptors, which are closely related to the compound , has explored their basicity properties in aqueous solutions. The study also detailed the crystal structure of a water cryptate formed by these compounds, providing insights into their interactions with water molecules and the potential for creating complex molecular structures (Bazzicalupi et al., 1994)(Bazzicalupi et al., 1994).

Antibiotic Properties

Azinothricin, another related compound, was identified as a novel hexadepsipeptide antibiotic. It demonstrated primary activity against Gram-positive microorganisms, showcasing the potential of such compounds in developing new antibiotics (Maehr et al., 1986)(Maehr et al., 1986).

properties

Product Name

(1S,13Z,17R,18R)-9-hydroxy-4,5-dimethoxy-16-oxa-23-azapentacyclo[15.7.1.18,12.02,7.018,23]hexacosa-2,4,6,8,10,12(26),13-heptaen-15-one

Molecular Formula

C26H29NO5

Molecular Weight

435.5 g/mol

IUPAC Name

(1S,13Z,17R,18R)-9-hydroxy-4,5-dimethoxy-16-oxa-23-azapentacyclo[15.7.1.18,12.02,7.018,23]hexacosa-2,4,6,8,10,12(26),13-heptaen-15-one

InChI

InChI=1S/C26H29NO5/c1-30-24-13-18-17-12-23(21-5-3-4-10-27(21)15-17)32-26(29)9-7-16-6-8-22(28)20(11-16)19(18)14-25(24)31-2/h6-9,11,13-14,17,21,23,28H,3-5,10,12,15H2,1-2H3/b9-7-/t17-,21-,23-/m1/s1

InChI Key

UBSAECZDGDZVCX-CZRXUGQMSA-N

Isomeric SMILES

COC1=C(C=C2C(=C1)[C@@H]3C[C@H]([C@H]4CCCCN4C3)OC(=O)/C=C\C5=CC2=C(C=C5)O)OC

Canonical SMILES

COC1=C(C=C2C(=C1)C3CC(C4CCCCN4C3)OC(=O)C=CC5=CC2=C(C=C5)O)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S,13Z,17R,18R)-9-hydroxy-4,5-dimethoxy-16-oxa-23-azapentacyclo[15.7.1.18,12.02,7.018,23]hexacosa-2,4,6,8,10,12(26),13-heptaen-15-one
Reactant of Route 2
(1S,13Z,17R,18R)-9-hydroxy-4,5-dimethoxy-16-oxa-23-azapentacyclo[15.7.1.18,12.02,7.018,23]hexacosa-2,4,6,8,10,12(26),13-heptaen-15-one
Reactant of Route 3
(1S,13Z,17R,18R)-9-hydroxy-4,5-dimethoxy-16-oxa-23-azapentacyclo[15.7.1.18,12.02,7.018,23]hexacosa-2,4,6,8,10,12(26),13-heptaen-15-one
Reactant of Route 4
(1S,13Z,17R,18R)-9-hydroxy-4,5-dimethoxy-16-oxa-23-azapentacyclo[15.7.1.18,12.02,7.018,23]hexacosa-2,4,6,8,10,12(26),13-heptaen-15-one
Reactant of Route 5
(1S,13Z,17R,18R)-9-hydroxy-4,5-dimethoxy-16-oxa-23-azapentacyclo[15.7.1.18,12.02,7.018,23]hexacosa-2,4,6,8,10,12(26),13-heptaen-15-one
Reactant of Route 6
(1S,13Z,17R,18R)-9-hydroxy-4,5-dimethoxy-16-oxa-23-azapentacyclo[15.7.1.18,12.02,7.018,23]hexacosa-2,4,6,8,10,12(26),13-heptaen-15-one

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